molecular formula C16H21FN2O B4034011 4-[(cyclopropylmethyl)amino]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone

4-[(cyclopropylmethyl)amino]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone

Cat. No.: B4034011
M. Wt: 276.35 g/mol
InChI Key: UOEFWZZVTXYLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(cyclopropylmethyl)amino]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C16H21FN2O and its molecular weight is 276.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.16379146 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop treatments for human diseases. Its saturated nature allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing significantly to the stereochemistry and three-dimensional coverage of molecules, which is critical for drug development. The review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine ring in the design of bioactive molecules, highlighting its presence in compounds targeting selectivity for various diseases. This insight suggests the potential of pyrrolidinone derivatives, like "4-[(cyclopropylmethyl)amino]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone," in contributing to novel therapeutic agents through structural modifications and functional enhancements inherent to the pyrrolidine scaffold (Li Petri et al., 2021).

Polymer of Low Concern (PLC) and Fluoropolymers

The classification of polymers, including fluoropolymers, as "Polymers of Low Concern" (PLC), is based on their negligible environmental impact and bioaccumulation potential. The review by Henry et al. (2018) differentiates fluoropolymers from other poly- and perfluoroalkyl substances (PFAS), noting their unique properties such as thermal, chemical, and biological stability. Given the high molecular weight and practical insolubility of fluoropolymers, they exhibit minimal bioavailability and are not considered to pose significant risks to human health or the environment. This discussion points to the relevance of understanding the environmental and health impacts of novel compounds, including pyrrolidinone derivatives, when considering their applications in scientific research and beyond (Henry et al., 2018).

Properties

IUPAC Name

4-(cyclopropylmethylamino)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c17-14-5-3-12(4-6-14)7-8-19-11-15(9-16(19)20)18-10-13-1-2-13/h3-6,13,15,18H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFWZZVTXYLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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